4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, more commonly known as NU6140, is a small molecule originally developed as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2. [] CDKs are crucial enzymes involved in cell cycle regulation, and their dysregulation is implicated in various diseases, particularly cancer. [, ] NU6140 has been extensively studied for its potential in cancer therapy and stem cell research. [, , ]
NU6140 was developed as part of research focused on CDK inhibitors due to the critical role of cyclin-dependent kinases in regulating cell cycle progression and transcription. It is classified as a selective CDK2 inhibitor, with additional effects on other CDKs, albeit with lower potency. The compound has been extensively studied for its effects on human embryonic stem cells and various carcinoma-derived cells, demonstrating significant antiproliferative activity against a range of cancer types, particularly in melanoma and cervical carcinoma cells .
The synthesis of NU6140 involves several key steps:
The yield from this synthesis process has been reported at approximately 48.1%, indicating a relatively efficient method for producing NU6140.
NU6140 has a complex molecular structure characterized by its purine base modified with specific functional groups that enhance its selectivity for CDK2.
Nuclear magnetic resonance spectroscopy has been utilized to confirm the structure of NU6140, revealing distinct chemical shifts corresponding to its various functional groups .
NU6140 primarily engages in inhibitory reactions against cyclin-dependent kinases:
The mechanism by which NU6140 exerts its effects involves:
NU6140 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential therapeutic formulations.
NU6140's applications extend primarily into cancer research and treatment:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3